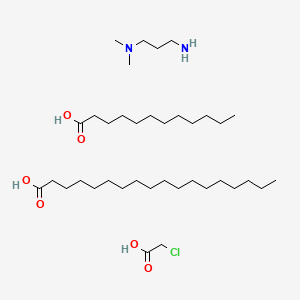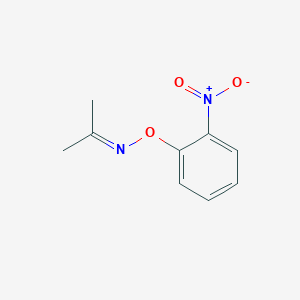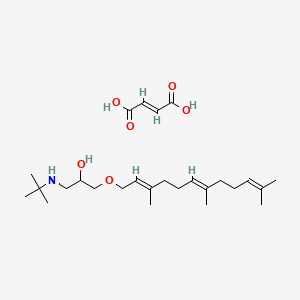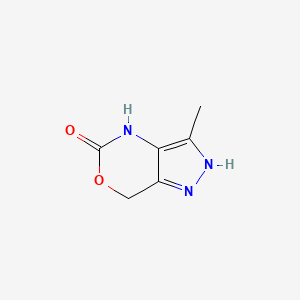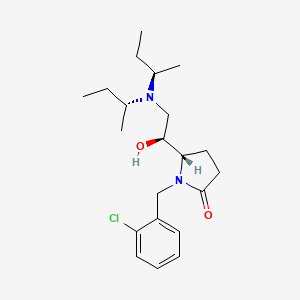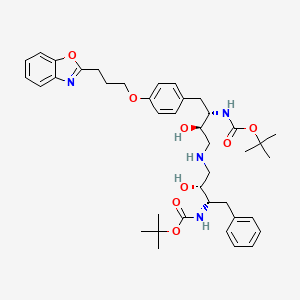
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is a complex organic compound that belongs to the class of melamine derivatives This compound is characterized by the presence of three eicosanoyloxy groups and three methoxymethyl groups attached to a melamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine typically involves the reaction of melamine with eicosanoic acid and methoxymethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Melamine is reacted with eicosanoic acid in the presence of a suitable catalyst to form N2,N4,N6-Tris((eicosanoyloxy)methyl)melamine.
Step 2: The intermediate product is then treated with methoxymethyl chloride to introduce the methoxymethyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N4,N6-Tris((trifluoroacetyl)methyl)melamine
- N2,N4,N6-Tris((pyridin-2-ylamino)methyl)melamine
- N2,N4,N6-Tris((triethoxysilyl)propyl)melamine
Uniqueness
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its long-chain eicosanoyloxy groups provide hydrophobic characteristics, while the methoxymethyl groups enhance its solubility and reactivity.
Eigenschaften
CAS-Nummer |
72987-32-7 |
|---|---|
Molekularformel |
C72H132N6O9 |
Molekulargewicht |
1225.9 g/mol |
IUPAC-Name |
[(Z)-C-[4,6-bis[(Z)-C-icosanoyloxy-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-N-(methoxymethyl)carbonimidoyl] icosanoate |
InChI |
InChI=1S/C72H132N6O9/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(79)85-70(73-61-82-4)67-76-68(71(74-62-83-5)86-65(80)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)78-69(77-67)72(75-63-84-6)87-66(81)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3/b73-70-,74-71-,75-72- |
InChI-Schlüssel |
OQASWGFRKKQQMR-IUIWJEDVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O/C(=N\COC)/C1=NC(=NC(=N1)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
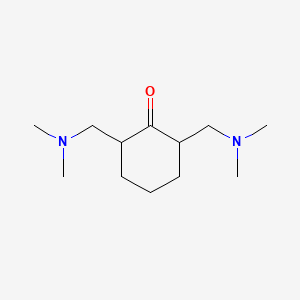
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

